![molecular formula C14H12ClNO4S B2905847 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 325721-56-0](/img/structure/B2905847.png)

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is a biochemical used for proteomics research . Its molecular formula is C14H12ClNO4S and it has a molecular weight of 325.77 .

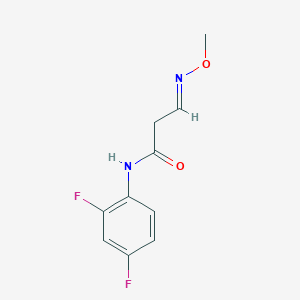

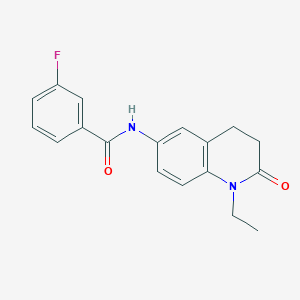

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid is defined by its molecular formula, C14H12ClNO4S. This indicates that it contains 14 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid are largely determined by its molecular structure. It has a molecular weight of 325.77 . More specific properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Proteomics Research

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid: is utilized in proteomics research as a biochemical tool . Its molecular structure, particularly the presence of a benzylic position and a chloro group, makes it suitable for specific modifications of proteins. This compound can be used to study protein interactions, modifications, and stability, contributing to the understanding of protein function and structure.

Organic Synthesis

In organic synthesis, this compound serves as a precursor for the synthesis of various organic molecules. Its benzylic position is reactive and can undergo free radical reactions, nucleophilic substitutions, and oxidations, which are fundamental reactions in organic chemistry .

Medicinal Chemistry

The compound’s structural features allow for its use in the design and development of new pharmaceuticals. Its benzoic acid moiety is a common pharmacophore, and the chloro and sulfamoyl groups offer points of chemical modification for drug design .

properties

IUPAC Name |

2-chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-16(10-5-3-2-4-6-10)21(19,20)11-7-8-13(15)12(9-11)14(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZKDUFIGADRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)

![1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905772.png)

![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)

![1-[(3S)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2905785.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(m-tolyl)urea](/img/structure/B2905786.png)